molecular formula C13H12BrNO2S B3274733 Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate CAS No. 61291-89-2

Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate

Cat. No. B3274733
CAS RN: 61291-89-2
M. Wt: 326.21 g/mol
InChI Key: AVMBOOUDIFIANG-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-bromophenyl)acetate” is a chemical compound with the formula C10H11BrO2 . It’s also known by other names such as “Benzeneacetic acid, 4-bromo-, ethyl ester” and "Ethyl (4-bromophenyl)acetate" .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a compound with the formula C22H23N2BrO2 was synthesized via a one-pot reductive cyclization method . Another compound, C13H14BrN3O2, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(4-bromophenyl)acetate” can be represented by the InChI string: InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl 2-(4-bromophenyl)acetate” is a clear colorless to pale yellow liquid . It has a molecular weight of 243.097 . The compound has a refractive index of n20/D 1.5710 (lit.), a boiling point of 140 °C/5 mmHg (lit.), and a density of 1.642 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Meng et al. (2014) describe an efficient one-pot synthesis method for various 2-substituted-4-methylthiazole-5-carboxylates, including ethyl 2-(4-bromophenyl)-4-methylthiazole-5-carboxylate, highlighting its practicality in producing compounds with various groups on the 2-substituted phenyl ring (Meng, Wang, Zheng, Dou, & Guo, 2014).
  • Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, demonstrating the potential for creating complex molecular structures (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Safety and Hazards

This compound is considered hazardous. It’s flammable and can cause skin irritation and serious eye irritation. It may cause an allergic skin reaction and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMBOOUDIFIANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486881
Record name Ethyl 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate

CAS RN

61291-89-2
Record name Ethyl 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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